molecular formula C9H10BrNO2 B14043557 1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one

1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one

Cat. No.: B14043557
M. Wt: 244.08 g/mol
InChI Key: HMQPKGIPKVQNRN-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one is an organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-2-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSMe), or other amines in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s affinity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

    3-Amino-2-hydroxyacetophenone: Shares similar functional groups but lacks the bromine atom, leading to different reactivity and applications.

    1-(3-Amino-2-hydroxyphenyl)ethanone: Similar structure but with a different alkyl chain, affecting its chemical properties and uses.

Uniqueness: 1-(3-Amino-2-hydroxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for designing new molecules with specific properties and activities.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(3-amino-2-hydroxyphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNO2/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,11H2,1H3

InChI Key

HMQPKGIPKVQNRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)O)Br

Origin of Product

United States

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